molecular formula C20H15ClN2O3S B2733686 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921569-23-5

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2733686
CAS No.: 921569-23-5
M. Wt: 398.86
InChI Key: AFWALJANSBSAAE-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and an ethoxybenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The benzamide core is then introduced via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxybenzofuran moiety would yield quinones, while substitution of the chlorine atom could yield various substituted benzamides.

Scientific Research Applications

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the benzamide core with both thiazole and ethoxybenzofuran moieties. This unique structure may confer a distinct set of biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWALJANSBSAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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